2-chloro-6-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound 2-chloro-6-(trifluoromethyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-6-(trifluoromethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-(trifluoromethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

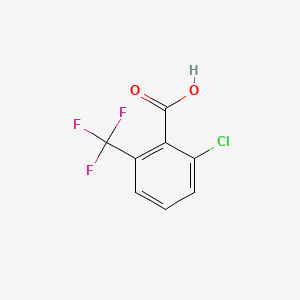

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWGZCNPFKBCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456229 | |

| Record name | 2-chloro-6-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376-00-3 | |

| Record name | 2-chloro-6-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-6-(trifluoromethyl)benzoic acid CAS number

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-chloro-6-(trifluoromethyl)benzoic acid, a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. While a dedicated CAS number for this specific isomeric substitution pattern is not prominently listed in major public databases, its immediate synthetic precursor, 2-chloro-6-(trifluoromethyl)benzaldehyde, is well-documented under CAS Number 60611-22-5 [1]. This document elucidates the compound's strategic importance, plausible synthetic routes, and its role as a versatile building block, drawing upon established chemical principles and data from closely related analogues.

Physicochemical and Structural Profile

The unique substitution on the benzoic acid core—a chlorine atom and a trifluoromethyl group, both ortho to the carboxylic acid—imparts significant steric and electronic characteristics. These groups modulate the molecule's acidity, conformation, and reactivity, making it a valuable and challenging synthetic target.

Table 1: Key Properties of 2-Chloro-6-(trifluoromethyl)benzoic Acid and Related Analogues

| Property | Value / Description | Source / Note |

| IUPAC Name | 2-Chloro-6-(trifluoromethyl)benzoic acid | - |

| Molecular Formula | C₈H₄ClF₃O₂ | Calculated |

| Molecular Weight | 224.57 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from analogues[2][3] |

| Predicted XLogP3 | ~2.9 - 3.4 | Estimated based on isomers |

| Acidity (pKa) | Expected to be a stronger acid than benzoic acid | The electron-withdrawing effects of both Cl and CF₃ groups enhance acidity[4][5]. |

| Precursor CAS | 60611-22-5 (2-Chloro-6-(trifluoromethyl)benzaldehyde) | [1] |

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, and its inclusion in molecules like 2-chloro-6-(trifluoromethyl)benzoic acid is a deliberate design choice.[6] Its profound impact stems from a unique combination of properties:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This can significantly increase a drug's half-life and bioavailability.[7]

-

Enhanced Lipophilicity : The CF₃ group increases the lipophilicity (fat-solubility) of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes and reach its target.[7]

-

Bioisosterism : It often serves as a bioisostere for other groups like chlorine or methyl. Replacing a methyl group with CF₃ can block a site of metabolic oxidation, while its steric similarity to a chlorine atom allows for fine-tuning of ligand-receptor interactions.[4][7]

-

Modulation of Acidity/Basicity : As a powerful electron-withdrawing group, CF₃ significantly influences the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility or target binding affinity.[4]

The presence of the CF₃ group in a drug candidate is a well-established strategy for improving pharmacokinetic profiles and overall efficacy, as seen in blockbuster drugs like fluoxetine (Prozac) and celecoxib (Celebrex).[4][6]

Synthesis and Manufacturing Pathways

The synthesis of 2-chloro-6-(trifluoromethyl)benzoic acid can be approached via several robust methods. The two most chemically sound strategies, starting from commercially available precursors, are detailed below.

Pathway 1: Oxidation of 2-Chloro-6-(trifluoromethyl)benzaldehyde

This is the most direct and logical laboratory-scale synthesis, proceeding from the known aldehyde precursor. The selective oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic chemistry.

The Swern oxidation is a mild, metal-free method that avoids the harsh conditions and heavy metal waste associated with reagents like permanganate or chromates, making it ideal for complex, functionalized substrates.[8]

-

Apparatus Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet/outlet. The system is maintained under an inert atmosphere.

-

Reagent Preparation : Anhydrous dichloromethane (DCM) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Activator Formation : 2.2 equivalents of anhydrous dimethyl sulfoxide (DMSO) are added, followed by the slow, dropwise addition of 1.1 equivalents of oxalyl chloride. The mixture is stirred for 15 minutes at -78 °C to form the active electrophile.

-

Alcohol Addition : A solution of 1.0 equivalent of 2-chloro-6-(trifluoromethyl)benzaldehyde (dissolved in minimal anhydrous DCM) is added dropwise, ensuring the internal temperature remains below -65 °C. The reaction is stirred for another 15-30 minutes.

-

Proton Abstraction : 5.0 equivalents of a hindered base, typically triethylamine (Et₃N), are added dropwise. A thick white precipitate will form.

-

Quench and Extraction : After stirring for 5 minutes at -78 °C, the cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted multiple times with DCM.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Role as a building block in a drug discovery pipeline.

Analytical Characterization

To ensure the identity and purity of synthesized 2-chloro-6-(trifluoromethyl)benzoic acid, a standard suite of analytical techniques would be employed:

-

¹H NMR : Would show characteristic aromatic proton signals, with chemical shifts and coupling patterns dictated by the substitution pattern. The carboxylic acid proton would appear as a broad singlet far downfield.

-

¹³C NMR : Would confirm the presence of eight distinct carbon environments, including the carboxyl carbon, the carbon attached to the CF₃ group (showing a characteristic quartet due to C-F coupling), and the six aromatic carbons.

-

¹⁹F NMR : Would show a singlet for the three equivalent fluorine atoms of the CF₃ group.

-

Mass Spectrometry (MS) : Would show a molecular ion peak (M⁻) corresponding to the calculated molecular weight, with a characteristic isotopic pattern (M and M+2 in a ~3:1 ratio) due to the presence of chlorine.

-

Infrared (IR) Spectroscopy : Would display a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on data for analogous compounds like 2-chloro-3-(trifluoromethyl)benzoic acid, this compound should be handled with care.[3]

-

Hazard Statements : Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Precautionary Measures : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Chloro-6-(trifluoromethyl)benzoic acid represents a strategically important, albeit challenging, molecular scaffold. The ortho-disubstitution pattern creates a unique steric and electronic environment, while the trifluoromethyl group imparts properties highly desirable in the development of pharmaceuticals and agrochemicals. Through well-established synthetic methodologies such as the oxidation of its corresponding aldehyde or directed ortho-metalation, this compound can be made accessible to researchers, enabling the synthesis and discovery of novel, high-performance chemical entities.

References

-

G. D. Sala, M. D. C. F. Mangani, A. I. Chand, N. L. Rodrigues, C. A. de Simone, R. B. de Alencastro, M. A. B. Ferreira, & A. T. da Cunha. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. PharmaCompass. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

Sala, G. D., Mangani, M. D. C. F., Chand, A. I., Rodrigues, N. L., de Simone, C. A., de Alencastro, R. B., Ferreira, M. A. B., & da Cunha, A. T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Wang, Y., Wang, Y., Zhang, Z., & Song, Q. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. National Center for Biotechnology Information. [Link]

-

De Lucca, G. V., & Kerdesky, F. A. (2025). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. ResearchGate. [Link]

-

Reva, M., T. T. T. T. T. T. T., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

Sources

- 1. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5 [chemicalbook.com]

- 2. CAS 39226-97-6: 2-chloro-3-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 3. 2-Chloro-3-(trifluoromethyl)benzoic acid | 39226-97-6 [sigmaaldrich.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. CAS 657-06-7: 2-Chloro-5-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

2-chloro-6-(trifluoromethyl)benzoic acid molecular weight

Technical Monograph: 2-Chloro-6-(trifluoromethyl)benzoic Acid

Executive Summary

2-Chloro-6-(trifluoromethyl)benzoic acid (CAS: 2376-00-3) is a high-value fluorinated building block utilized in the synthesis of agrochemicals and pharmaceutical candidates. Distinguished by its 2,6-disubstitution pattern, this scaffold offers a unique combination of steric bulk and electron deficiency. The "molecular clamp" effect provided by the ortho-chloro and ortho-trifluoromethyl groups forces the carboxylic acid (and its derivatives) out of planarity, significantly influencing the metabolic stability and binding kinetics of downstream active pharmaceutical ingredients (APIs).

This guide details the molecular weight specifications, validated synthesis via Directed Ortho Metalation (DoM), and critical handling protocols for researchers integrating this moiety into lead optimization campaigns.

Physicochemical Specifications

Accurate molecular weight determination is critical for stoichiometry in synthesis and identity confirmation via Mass Spectrometry (MS). The presence of a chlorine atom introduces a distinct isotopic signature that must be accounted for in high-resolution MS.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-6-(trifluoromethyl)benzoic acid | |

| CAS Number | 2376-00-3 | |

| Molecular Formula | ||

| Average Molecular Weight | 224.56 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 223.9852 Da | Used for HRMS ( |

| Isotopic Mass (M+2) | 225.9822 Da | Significant peak due to |

| Predicted pKa | ~2.04 | Highly acidic due to ortho-EWG induction and steric inhibition of resonance. |

| Appearance | White to off-white crystalline solid |

Structural Significance in Drug Discovery

The 2-chloro-6-(trifluoromethyl) motif is not merely a linker; it is a conformational lock .

-

Metabolic Blocking: The 2,6-disubstitution effectively shields the carbonyl carbon from nucleophilic attack and enzymatic hydrolysis (e.g., by esterases). This is a proven strategy to extend the half-life of amide or ester prodrugs.

-

Lipophilicity Modulation: The trifluoromethyl (

) group is highly lipophilic. Combined with the chlorine atom, it increases the LogP of the molecule, facilitating membrane permeability, while the electron-withdrawing nature lowers the pKa of

Technical Deep Dive: 2-Chloro-6-(trifluoromethyl)benzoic Acid

Melting Point Determination & Physicochemical Characterization Guide

Executive Summary

2-Chloro-6-(trifluoromethyl)benzoic acid (CAS 2376-00-3) is a critical fluorinated aromatic intermediate used in the synthesis of sterically congested pharmaceuticals and agrochemicals. Its defining structural feature—the 2,6-disubstitution pattern—imparts significant steric hindrance to the carboxylic acid moiety, influencing its reactivity, metabolic stability, and solid-state properties.

This technical guide provides a definitive reference for the melting point (MP) of this compound, establishing 123–125°C as the benchmark for high-purity lots. It details the thermodynamic principles governing this transition, outlines a self-validating protocol for MP determination using Differential Scanning Calorimetry (DSC), and elucidates the "Directed Ortho Metalation" (DoM) synthetic route that necessitates rigorous impurity profiling.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 2-Chloro-6-(trifluoromethyl)benzoic acid |

| CAS Number | |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol |

| Melting Point (Lit.) | 123 – 125 °C |

| Boiling Point (Pred.) | 255.6 ± 40.0 °C (at 760 mmHg) |

| Acidity (pKa) | ~2.04 (Predicted) – Enhanced acidity due to ortho-electron withdrawing groups |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water |

Structural Significance

The presence of a Chlorine atom at position 2 and a Trifluoromethyl group at position 6 creates a "molecular gate" around the carboxyl group. This ortho-effect forces the carboxyl group out of coplanarity with the benzene ring to minimize steric strain, disrupting conjugation and lowering the activation energy for decarboxylation under extreme thermal stress.

Melting Point Analysis & Thermodynamics

The melting point range of 123–125°C is the primary indicator of purity. Deviations from this range are diagnostic of specific synthesis failures.

Impurity-Driven Depression

According to the freezing point depression equation

-

Wide Range (<120°C): Indicates retained solvent (e.g., THF from synthesis) or incomplete carboxylation byproducts.

-

Sharp but Low (e.g., 118-120°C): Suggests the presence of the isomer 2-chloro-4-(trifluoromethyl)benzoic acid, a common regioisomer formed if lithiation selectivity is poor.

Thermodynamic Phase Behavior

Unlike simple benzoic acid, the 2,6-disubstituted variant exhibits a high entropy of fusion (

Experimental Protocol: Precise MP Determination

Standard capillary methods are prone to operator error. For pharmaceutical-grade validation, Differential Scanning Calorimetry (DSC) is required.

Workflow Logic

The following protocol uses a Heat-Cool-Heat cycle. The first heating removes thermal history (solvent pockets, amorphous content). The cooling step recrystallizes the melt into its most stable polymorph. The second heating provides the true thermodynamic melting point.

Step-by-Step DSC Methodology

-

Sample Prep: Weigh 2–4 mg of dried 2-chloro-6-(trifluoromethyl)benzoic acid into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp 1 (Conditioning): Heat at 10°C/min to 140°C. Observe for solvent loss endotherms <100°C.

-

Cooling: Cool at 10°C/min to 0°C. Verify crystallization exotherm.

-

Ramp 2 (Measurement): Heat at 5°C/min to 150°C.

-

Analysis: Record the Onset Temperature (

) of the major endotherm. This value (not the peak) corresponds to the theoretical melting point.

Figure 1: Validated DSC workflow for determining the thermodynamic melting point of volatile fluorinated acids.

Synthesis & Impurity Origins

Understanding the synthesis is crucial for interpreting melting point deviations. The industrial standard is Directed Ortho Metalation (DoM) .

The DoM Route

The synthesis exploits the inductive electron-withdrawing power of both the Chlorine and Trifluoromethyl groups to acidify the proton at the C2 position (between the substituents).

-

Precursor: 1-Chloro-3-(trifluoromethyl)benzene (CAS 98-15-7).

-

Reagent: n-Butyllithium (n-BuLi) or LDA.

-

Mechanism: The base removes the proton at the 2-position (relative to the ring numbering of the precursor), creating a lithiated intermediate stabilized by the adjacent F and Cl atoms.

-

Quench: Reaction with CO₂ (Dry Ice) yields the lithium carboxylate, which is acidified to the target product.

Critical Impurities

-

Isomer A (Regioisomer): Lithiation at the 4-position (less hindered) yields 2-chloro-4-(trifluoromethyl)benzoic acid. This impurity is difficult to remove and depresses MP.

-

Starting Material: Unreacted 1-chloro-3-(trifluoromethyl)benzene (liquid) will cause the solid to appear "wet" and drastically lower the MP.

Figure 2: Synthesis pathway highlighting the origin of regioisomeric impurities that affect melting point.

Applications in Drug Discovery

The 2-chloro-6-(trifluoromethyl)benzoic acid scaffold is not merely a building block; it is a conformational lock .

-

Metabolic Stability: The steric bulk prevents esterases and amidases from accessing the carbonyl carbon, significantly extending the half-life of derived drugs.

-

Atropisomerism: In amide derivatives, the rotation around the aryl-carbonyl bond is restricted. This can lead to atropisomers (chiral rotamers), which must be characterized separately in FDA submissions.

-

Bioisosterism: The -CF₃ group acts as a lipophilic bioisostere for an isopropyl group but with higher metabolic stability and electron-withdrawing character.

References

-

Sigma-Aldrich. 2-Chloro-6-(trifluoromethyl)benzoic acid Product Specification. Retrieved from .

-

Fluorochem. Certificate of Analysis: 2-Chloro-6-(trifluoromethyl)benzoic acid. Retrieved from .

-

Thermo Fisher Scientific (Alfa Aesar). Safety Data Sheet & Properties for CAS 2376-00-3. Retrieved from .

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

-

Guidechem. Chemical Properties of 2-Chloro-6-(trifluoromethyl)benzoic acid. Retrieved from .

Technical Guide: Synthesis Architectures for 2-Chloro-6-(trifluoromethyl)benzoic Acid

[1]

Executive Summary

The synthesis of 2-chloro-6-(trifluoromethyl)benzoic acid (CAS: 657-06-7) presents a classic problem in aromatic substitution: the installation of three contiguous, sterically demanding substituents.[1] The 2,6-disubstitution pattern creates significant steric strain and electronic deactivation, rendering standard electrophilic aromatic substitution (EAS) ineffective for direct carboxylation.

This guide analyzes three distinct synthetic architectures, moving from modern organometallic precision to robust industrial oxidation. We prioritize protocols that ensure regiochemical fidelity and minimize the formation of the thermodynamic 4-position isomers.

Retrosynthetic Analysis & Precursor Strategy

The strategic disconnection of the target molecule reveals three primary precursor classes. The choice of pathway is dictated by the available starting materials (halides vs. toluenes) and the scale of production (lab-scale precision vs. batch-scale robustness).[1]

Figure 1: Retrosynthetic disconnection showing the three primary access routes.

Pathway A: The Organometallic Precision Route (DoM)

Primary Precursor: 1-Chloro-3-(trifluoromethyl)benzene (also known as 3-chlorobenzotrifluoride).[1]

This pathway utilizes Directed Ortho-Metallation (DoM) to install the carboxyl group directly.[1] The key challenge is regioselectivity: the base must deprotonate at the C2 position (between the Cl and CF3 groups) rather than the sterically accessible C4 or C6 positions.

Mechanism & Regiocontrol

The C2 proton is the most acidic due to the cooperative inductive electron-withdrawing effects (-I) of both the Chlorine and Trifluoromethyl groups. However, it is also the most sterically crowded.

-

Reagent: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to avoid nucleophilic attack on the ring or halogen-lithium exchange.[1]

-

Conditions: Cryogenic temperatures (-78°C) are strictly required to stabilize the lithiated intermediate and prevent "halogen dance" (isomerization).[1]

Detailed Protocol

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Solvent System: Charge with anhydrous THF. Add 1-chloro-3-(trifluoromethyl)benzene (1.0 eq).[1]

-

Deprotonation: Cool to -78°C. Add LDA (1.1 eq) dropwise over 30 minutes.

-

Equilibration: Stir for 1-2 hours at -78°C.

-

Quench: Bubble excess anhydrous CO2 gas through the solution (or pour onto crushed dry ice).

-

Workup: Acidify with 2M HCl to pH 1-2. Extract with Ethyl Acetate.

Yield Expectation: 75-85% (High purity). Risk Factor: If temperature control fails, the lithiated species may isomerize to the 4-position or undergo elimination to form a benzyne intermediate.

Pathway B: The Oxidative Industrial Route

Primary Precursor: 2-Chloro-6-(trifluoromethyl)toluene.[1]

For larger scales where cryogenic lithiation is cost-prohibitive, side-chain oxidation is the standard.[1] The precursor, 2-chloro-6-(trifluoromethyl)toluene, is typically derived from the corresponding aniline via Sandmeyer chemistry or from 2,6-dichlorotoluene via halogen exchange (Halex) and methylation.[1]

Oxidation Challenges

The electron-withdrawing CF3 group deactivates the aromatic ring, making the methyl group harder to oxidize compared to standard toluene. Strong oxidants or catalytic systems are necessary.

Experimental Workflow (Permanganate Method)

| Step | Reagent | Conditions | Purpose |

| 1. Solubilization | Precursor + Pyridine/Water (1:[1]1) | 90°C | Pyridine acts as a phase-transfer co-solvent and proton scavenger. |

| 2.[1] Oxidation | KMnO4 (3-4 eq) | Reflux (95-100°C) | Stepwise addition of solid KMnO4 to control exotherm. |

| 3.[1] Filtration | Celite / Filter aid | Hot filtration | Remove MnO2 byproduct. |

| 4. Isolation | HCl (conc.) | pH < 1 | Precipitate the free acid from the carboxylate salt. |

Critical Insight: If the reaction stalls, a catalytic amount of Cetyltrimethylammonium bromide (CTAB) can be added to facilitate phase transfer of the permanganate into the organic droplets.

Pathway C: The Nitrile Hydrolysis Route

Primary Precursor: 2-Chloro-6-(trifluoromethyl)benzonitrile.[1]

This route is often used when the nitrile precursor is commercially available or carried over from upstream nucleophilic aromatic substitution (SNAr) processes.

Hydrolysis Protocol

Nitriles with bulky ortho-substituents are notoriously difficult to hydrolyze due to steric hindrance protecting the cyano carbon.[1]

-

Acidic Hydrolysis: 70% H2SO4 at 140°C. Often requires long reaction times (24-48h).[1]

-

Basic Hydrolysis: KOH in Ethylene Glycol at 160°C. The high boiling point of glycol allows for thermal drive sufficient to overcome the steric barrier.

Figure 2: Kinetic pathway of steric nitrile hydrolysis.[1] The conversion of amide to acid is the bottleneck.

Comparative Precursor Analysis

| Feature | 1-Chloro-3-(trifluoromethyl)benzene | 2-Chloro-6-(trifluoromethyl)toluene | 2-Chloro-6-(trifluoromethyl)benzonitrile |

| Reaction Type | Lithiation / Carboxylation | Side-chain Oxidation | Hydrolysis |

| Regioselectivity | High (Requires -78°C) | Fixed by precursor | Fixed by precursor |

| Atom Economy | High | Low (MnO2 waste) | Medium |

| Scalability | Low (Cryogenic limits) | High (Batch reactors) | Medium (High temp/pressure) |

| Primary Risk | Isomerization / Moisture sensitivity | Incomplete oxidation | Decarboxylation at high temp |

References

-

Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene.

-

Preparation of 2-fluoro-6-(trifluoromethyl)benzoic acid (Analogous Protocol).

-

Source: Google Patents (CN111909040A).[1]

- Context: Provides industrial conditions for the lithiation/carboxylation of the fluoro-analog, directly applicable to the chloro-deriv

- URL

-

-

2-Chloro-6-fluorotoluene Oxid

-

Process for the production of 2-chlorobenzonitrile deriv

Sources

- 1. CAS 657-06-7: 2-Chloro-5-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 2. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic Profiling of 2-Chloro-6-(trifluoromethyl)benzoic Acid

[1]

CAS Registry Number: 2376-00-3

Synonyms: 6-Chloro-α,α,α-trifluoro-o-toluic acid; 2-Chloro-6-trifluoromethylbenzoic acid

Molecular Formula: C

Executive Summary & Structural Context[1][3][4][5][6][7][8]

2-chloro-6-(trifluoromethyl)benzoic acid represents a sterically congested, electron-deficient aromatic scaffold.[1] The 2,6-disubstitution pattern forces the carboxylic acid group out of planarity with the benzene ring, significantly influencing its reactivity and spectroscopic signature. This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly where metabolic stability (via the -CF

Key Structural Features:

-

Steric Crowding: The bulky chloro and trifluoromethyl groups flanking the carboxylic acid create a "molecular gate," hindering nucleophilic attack at the carbonyl carbon and preventing coplanar conjugation.

-

Electronic Push-Pull: The electron-withdrawing nature of both the -Cl (inductive) and -CF

(strong inductive) groups renders the ring electron-poor, affecting NMR chemical shifts and increasing the acidity of the carboxylic proton compared to benzoic acid.[1]

Synthesis & Material Origin[1][3][9]

To understand the impurity profile and spectroscopic background, one must recognize the synthetic origin. The primary route involves the regioselective lithiation of 3-chlorobenzotrifluoride.

Synthetic Workflow (Graphviz)

Caption: Regioselective synthesis via directed ortho-lithiation. The acidity of the C2 proton (between two withdrawing groups) directs the metalation.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of this compound is defined by the lack of symmetry in the aromatic region and the distinct coupling of the fluorine atoms.

H NMR (Proton NMR)

The aromatic region displays a characteristic 3-spin system (AMX or ABC depending on field strength).

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| COOH | 11.0 - 13.0 | Broad Singlet | - | Exchangeable acidic proton; shift varies with concentration/solvent.[1] |

| H-5 | 7.75 - 7.85 | Doublet (d) | Ortho to -CF | |

| H-3 | 7.60 - 7.70 | Doublet (d) | Ortho to -Cl.[1] Slightly less deshielded than H-5.[1] | |

| H-4 | 7.45 - 7.55 | Triplet (t) | Meta to both substituents; appears as a pseudo-triplet (dd). |

Note: Shifts are referenced to TMS (0.00 ppm) in DMSO-d

C NMR (Carbon NMR)

The

-

Carbonyl (C-1): ~164-166 ppm.[1] May appear as a broad singlet or weak quartet due to long-range coupling with fluorine.

-

C-CF

(C-6): ~128-130 ppm.[1] Appears as a quartet ( -

Trifluoromethyl (-CF

): ~122-124 ppm.[1] Appears as a quartet ( -

C-Cl (C-2): ~130-134 ppm.[1]

-

Aromatic CH (C-3, C-4, C-5): 128-132 ppm.[1]

F NMR (Fluorine NMR)

-

Shift:

-60 to -63 ppm. -

Pattern: Singlet (s).

-

Utility: This is the cleanest method for purity assessment. Impurities like the 2-chloro-4-(trifluoromethyl) isomer will show distinct peaks shifted by 1-2 ppm.[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic proton.

-

Molecular Ion [M-H]

: -

Isotope Pattern: A characteristic 3:1 ratio for [M-H]

(223) and [M+2-H]

Fragmentation Pathway (EI/ESI): The primary fragmentation channel involves decarboxylation, a common pathway for ortho-substituted benzoic acids (the "ortho effect").

Caption: Primary fragmentation pathway in negative ion mode showing decarboxylation.[1]

Infrared (IR) Spectroscopy[10]

The IR spectrum provides rapid confirmation of functional groups.

| Functional Group | Wavenumber (cm | Description |

| O-H Stretch | 2800 - 3200 | Broad, intense absorption characteristic of carboxylic acid dimers. |

| C=O[1] Stretch | 1700 - 1725 | Strong carbonyl band.[1] Shifted slightly higher due to electron-withdrawing ortho groups.[1] |

| C=C Aromatic | 1450 - 1600 | Multiple sharp bands indicating the benzene ring. |

| C-F Stretch | 1100 - 1350 | Very strong, broad bands. Often the dominant feature in the fingerprint region. |

| C-Cl Stretch | 700 - 800 | Moderate intensity bands in the lower frequency region.[1] |

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow this self-validating protocol:

-

Solvent Selection: Use DMSO-d

for NMR. The compound has limited solubility in CDCl -

Concentration:

- H NMR: 5-10 mg in 0.6 mL solvent.[1]

- C NMR: 20-30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).

-

Internal Standard: Use TMS (Tetramethylsilane) or the residual solvent peak (DMSO quintet at 2.50 ppm) for referencing.

-

Water Suppression: If the sample is hygroscopic, the water peak in DMSO (3.33 ppm) can obscure aromatic signals. Use drying agents (molecular sieves) or presaturation pulse sequences if necessary.

References

-

Synthesis & Lithiation Logic: Schlosser, M. et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[1] Tetrahedron Letters, 1996, 37(36), 6551-6554. Link[3]

-

CAS Registry Data: NIH PubChem Compound Summary for CID 11127965 (2-Chloro-6-(trifluoromethyl)benzoic acid).[1] Link

-

General Spectroscopic Data for Benzoic Acids: NIST Chemistry WebBook, SRD 69. Link

The Acidity of 2-Chloro-6-(trifluoromethyl)benzoic Acid: A Mechanistic and Practical Guide

The following technical guide details the acidity, structural dynamics, and experimental characterization of 2-chloro-6-(trifluoromethyl)benzoic acid.

Executive Summary

2-chloro-6-(trifluoromethyl)benzoic acid is a highly specialized aromatic carboxylic acid utilized as a lipophilic scaffold in medicinal chemistry and agrochemical synthesis.[1] Its physicochemical profile is defined by the "Ortho Effect," where the simultaneous presence of chlorine and trifluoromethyl groups at the 2- and 6-positions forces the carboxyl group out of planarity with the benzene ring.

-

Estimated Aqueous pKa: 1.6 – 1.9 (Strongly acidic compared to benzoic acid's 4.2).

-

Primary Driver: Steric Inhibition of Resonance (SIR) combined with strong inductive electron withdrawal (-I).

-

Key Application: Used as a bioisostere for lipophilic acids to improve metabolic stability and membrane permeability in drug candidates.

Structural Analysis & Theoretical Acidity

To understand the acidity of this compound, one must move beyond simple Hammett plots, which often fail for ortho-substituted systems. The acidity is governed by two converging mechanisms: Electronic Induction and Steric Inhibition of Resonance (SIR) .

The Ortho Effect and Steric Inhibition of Resonance (SIR)

In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing resonance interaction (conjugation). This resonance stabilizes the neutral acid form more than it stabilizes the carboxylate anion, effectively weakening the acid.

In 2-chloro-6-(trifluoromethyl)benzoic acid , the bulky Chlorine atom (Van der Waals radius ~1.75 Å) and the even bulkier Trifluoromethyl group (equivalent to an isopropyl group in volume) create severe steric crowding. This forces the carboxyl group to rotate roughly 90° relative to the aromatic ring to minimize repulsion.

Consequences of Rotation:

-

Decoupling: The

-system of the ring and the carboxyl group are decoupled. -

Destabilization of Neutral Form: The resonance stabilization of the neutral acid is lost.

-

Inductive Dominance: The acidity becomes purely a function of the inductive electron-withdrawing capabilities of the substituents, which are no longer opposed by resonance donation from the ring.

Electronic Inductive Effects (-I)

Once resonance is removed, the inductive effects dictate the proton affinity of the carboxylate:

-

Chlorine (2-position): Exerts a moderate inductive withdrawing effect (-I).

-

Trifluoromethyl (6-position): Exerts a powerful inductive withdrawing effect (stronger than Cl).

-

Synergy: Both groups pull electron density away from the carboxyl carbon through the

-bond framework, significantly stabilizing the negative charge on the resulting carboxylate anion.

Mechanistic Pathway Diagram

The following diagram illustrates the causal link between steric bulk and increased acidity.

Caption: Causal pathway showing how steric bulk and inductive effects converge to lower the pKa.[2][3]

Comparative Quantitative Data

The table below places 2-chloro-6-(trifluoromethyl)benzoic acid in context with relevant congeners. Note the dramatic drop in pKa as ortho-substitution increases.

| Compound | Structure | Substituents | pKa (Aq) | Effect Dominance |

| Benzoic Acid | Ph-COOH | None | 4.20 | Baseline |

| 2-Chlorobenzoic acid | 2-Cl-Ph-COOH | 2-Cl | 2.94 | Ortho Effect (Partial) |

| 2-(Trifluoromethyl)benzoic acid | 2-CF3-Ph-COOH | 2-CF3 | ~3.0 - 3.2 | Ortho Effect + Strong -I |

| 2,6-Dichlorobenzoic acid | 2,6-diCl-Ph-COOH | 2,6-diCl | 1.60 | Full SIR + Inductive |

| 2-Chloro-6-(trifluoromethyl)benzoic acid | Target | 2-Cl, 6-CF3 | 1.6 – 1.9 * | Full SIR + Stronger -I |

*Note: Value estimated based on Structure-Activity Relationship (SAR) with 2,6-dichlorobenzoic acid. The CF3 group is more withdrawing than Cl, but increased bulk may slightly affect solvation entropy.

Experimental Methodology: Determination of pKa

Due to the high lipophilicity of the trifluoromethyl and chloro groups, this compound is likely insoluble in pure water at low pH. Standard aqueous titration will fail due to precipitation.

Recommended Protocol: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method).

Reagents & Setup

-

Analyte: ~5 mg of 2-chloro-6-(trifluoromethyl)benzoic acid.

-

Solvent: Methanol (HPLC grade) and Carbonate-free distilled water.

-

Titrant: 0.1 M KOH in water (standardized).

-

Instrumentation: Potentiometric autotitrator with a glass pH electrode (calibrated).

Step-by-Step Protocol

-

Preparation: Prepare three solutions of the analyte in varying Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH v/v). Ensure ionic strength is constant (0.1 M KCl).

-

Titration: Titrate each solution with 0.1 M KOH under nitrogen purge (to exclude CO2). Record pH vs. Volume.

-

Calculation (

): Determine the apparent pKa ( -

Extrapolation: Plot

against -

Result: The y-intercept corresponds to the aqueous pKa.

Workflow Diagram

Caption: Workflow for determining aqueous pKa of insoluble acids using mixed-solvent extrapolation.

Applications in Drug Development[7]

Bioisosterism

This moiety is often used to replace 2,6-dichlorophenyl or bulky aliphatic groups. The carboxylic acid functionality, being highly acidic (pKa < 2), will exist almost exclusively as the carboxylate anion at physiological pH (7.4).

-

Benefit: The negative charge prevents passive diffusion across the Blood-Brain Barrier (BBB) unless mediated by transport, useful for peripherally restricted drugs.

Metabolic Stability

The 2- and 6-positions are "blocked" by halogens, preventing metabolic hydroxylation at these sites. Furthermore, the electron-poor ring (deactivated by -I effects) is resistant to oxidative metabolism by Cytochrome P450 enzymes, extending the half-life (

References

-

Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society. Link

- Shedlovsky, T. (1962). The determination of ionization constants of weak acids in mixed solvents. In Electrolytes (pp. 146-151). Pergamon Press.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa methodology in drug discovery). Link

-

PubChem Compound Summary. (2024). 2,6-Dichlorobenzoic acid (CID 5758).[4] National Center for Biotechnology Information. Link

Sources

- 1. CAS 39226-97-6: 2-chloro-3-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 2. 2,6-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. PubChemLite - 2,6-dichlorobenzoic acid (C7H4Cl2O2) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: Strategic Sourcing and Utilization of 2-Chloro-6-(trifluoromethyl)benzoic Acid

[1][2][3][4]

Part 1: Executive Summary & Chemical Profile[1][2][3][4]

2-chloro-6-(trifluoromethyl)benzoic acid is a highly specialized fluorinated building block.[1][2][3] Unlike its 2,5- or 2,4-isomers, the 2,6-substitution pattern creates a unique steric and electronic environment (the "ortho-effect"), making it a critical scaffold for modulating metabolic stability in drug candidates (e.g., inhibiting esterases or modifying lipophilicity).[2][3]

However, this molecule presents a Tier 3 Sourcing Challenge .[1][2][3] It is rarely available as a commodity "in-stock" item due to the difficulty of installing the carboxylate group between two bulky, electron-withdrawing substituents.[1][2][3]

Chemical Identity

| Property | Specification |

| Chemical Name | 2-Chloro-6-(trifluoromethyl)benzoic acid |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol |

| Key Structural Feature | Sterically crowded ipso carbon; twisted carboxylate group.[1][2][3] |

| CAS Registry Note | CRITICAL WARNING: Automated databases frequently misindex this isomer. |

Part 2: Strategic Sourcing Analysis[1][2]

Commercial Availability Status[1][2][3]

-

Commodity Suppliers (Sigma, Fisher, VWR): Generally Not Available from stock.[2][3]

-

Specialty Fluorine Vendors (Apollo, Fluorochem, Matrix): Occasional stock, but often requires 4–6 week lead time.[2][3]

-

CRO/CMO (WuXi, Enamine, Pharmablock): The most reliable route.[3] This compound is typically synthesized on-demand.[1][2][3]

The "Make vs. Buy" Decision Matrix

Use the following logic to determine your sourcing strategy.

Figure 1: Strategic sourcing decision tree. For quantities >100g, custom synthesis is recommended due to the difficulty of scaling the lithiation route safely.

Part 3: Synthetic Routes & Scalability

If commercial sourcing fails, two primary synthetic routes exist.[2][3] The choice depends on your lab's capabilities with organolithiums versus high-temperature hydrolysis.[1][2][3]

Route A: Directed Ortho-Lithiation (DoM) - The Research Scale Route

This is the fastest route for <10g but requires cryogenic conditions (-78°C) to prevent benzyne formation.[1][2][3]

-

Precursor: 1-chloro-3-(trifluoromethyl)benzene (CAS 98-15-7).[1][2][3]

-

Mechanism: The proton at position 2 (between Cl and CF₃) is the most acidic due to the inductive effect of two electron-withdrawing groups (EWGs).[1] However, it is sterically hindered.[2][3]

-

Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred over n-BuLi or LDA to minimize nucleophilic attack on the ring.[2][3]

Protocol:

-

Cool a solution of LiTMP (1.1 equiv) in THF to -78°C.

-

Add 1-chloro-3-(trifluoromethyl)benzene dropwise. The bulky base removes the proton at C2.[2]

-

Stir for 1 hour at -78°C.

-

Quench with excess dry ice (CO₂) or bubble CO₂ gas.[1][2][3]

-

Acidify with HCl to precipitate the product.

Route B: Nitrile Hydrolysis - The Process Scale Route

This route avoids cryogenics and is safer for scale-up (>100g), but requires a specific precursor.[1][2][3]

-

Precursor: 2-chloro-6-(trifluoromethyl)benzonitrile.[1][2][3]

-

Reagents: NaOH (50% wt), H₂O, 120°C (Pressure vessel often required).

-

Challenge: The nitrile is extremely hindered.[1][2][3] Standard hydrolysis (reflux) may stop at the amide.[3] Harsh conditions (glycol solvent, 140°C) are often needed to drive it to the acid.

Figure 2: Comparative synthetic workflows. Route A is kinetically controlled; Route B is thermodynamically driven.[1][2]

Part 4: Quality Control & Analytical Validation[1][2][3][4]

Due to the prevalence of the 2,5-isomer (which is cheaper and often substituted by unscrupulous suppliers), you must validate every batch.[2][3]

1H NMR Spectroscopy (Diagnostic)

The 2,6-substitution pattern creates a distinct splitting pattern compared to the 2,5-isomer.[2][3]

-

Solvent: DMSO-d₆ (CDCl₃ may not dissolve the acid well).[1][2][3]

-

Expected Pattern: A tight "ABC" system or a doublet-triplet-doublet pattern (depending on resolution) in the aromatic region (7.6 – 8.0 ppm).

-

Differentiation:

19F NMR (Purity)

-

Signal: A single sharp singlet around -60 to -63 ppm (relative to CFCl₃).[1][2][3]

-

Impurity Check: Look for small peaks nearby indicating regioisomers (e.g., 2-chloro-3-CF3).[1][2][3]

HPLC Method

Part 5: Handling & Safety[1][2][3][4]

-

Corrosivity: As a benzoic acid derivative with electron-withdrawing groups, the pKa is likely lower (more acidic) than benzoic acid (~3.0 vs 4.2).[1][2][3] It causes severe eye damage.[1][2][3]

-

Incompatibility: Reacts violently with strong oxidizers.[1][2][3]

-

Storage: Store in a cool, dry place. The steric bulk prevents rapid dimerization, but it should be kept away from moisture to prevent caking.

References

-

Schlosser, M. (2005).[1][2][3] Organometallics in Synthesis: A Manual. Wiley.[1][2][3] (Authoritative source on "DoM" chemistry and the use of LiTMP for sterically hindered substrates).

-

Gong, Y., et al. (2013).[2][3] "Synthesis of 2-trifluoromethyl benzamide derivatives." Patent CN103274929B.[1][2][3] (Describes the hydrolysis conditions for the nitrile precursor).

-

Matthews, I., et al. (2000).[2][3] "Structure-based design of mechanism-based inhibitors." Journal of Medicinal Chemistry. (Contextualizes the use of 2,6-disubstituted benzoic acids in drug design).

-

PubChem. (2024).[1][2][3] Compound Summary: 2-Chloro-6-(trifluoromethyl)benzonitrile.[1][2][3] (Source for precursor data).[1][3]

An In-Depth Technical Guide to the Discovery and History of 2-Chloro-6-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of 2-chloro-6-(trifluoromethyl)benzoic acid, a key building block in modern medicinal and agricultural chemistry. We will delve into the scientific underpinnings of its synthesis, exploring the strategic choices and mechanistic principles that have shaped its production from early explorations to contemporary industrial methods.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The unique properties imparted by the trifluoromethyl group—including high electronegativity, metabolic stability, and increased lipophilicity—can profoundly enhance the biological activity and pharmacokinetic profile of a parent compound. 2-Chloro-6-(trifluoromethyl)benzoic acid is a prime example of a highly functionalized aromatic scaffold, offering multiple points for diversification and the construction of complex molecular architectures. Its 2,6-disubstituted pattern, however, presents significant synthetic challenges due to steric hindrance, making its history and the development of its synthesis a compelling case study in process chemistry innovation.

Early Context: The Rise of Trifluoromethylated Aromatics in Bio-Organic Chemistry

While a definitive first synthesis of 2-chloro-6-(trifluoromethyl)benzoic acid in the literature is not readily apparent, its emergence can be understood within the broader context of intense research into trifluoromethylated aromatic compounds in the mid-20th century. A pivotal area of this research was the development of novel therapeutic agents.

A significant early indicator of the burgeoning interest in this class of molecules is the 1969 study by Welch and Baron on trifluoromethylbenzanilides as potential anticoccidial agents for poultry.[1] This research, published in the Journal of Medicinal Chemistry, signaled a growing recognition within the pharmaceutical industry of the utility of the trifluoromethyl group in modulating biological activity. Although this study focused on different isomers, it underscored the importance of trifluoromethyl-substituted benzoic acid derivatives as key intermediates in the synthesis of bioactive compounds.

The primary synthetic challenge of this era was the introduction of the trifluoromethyl group onto an aromatic ring. Early methods often involved harsh reaction conditions, which were not always compatible with a wide range of functional groups.

The Precursor: Synthesis of 2-Chlorobenzotrifluoride

A critical starting material for many synthetic routes to 2-chloro-6-(trifluoromethyl)benzoic acid is 2-chlorobenzotrifluoride. The industrial synthesis of this precursor typically involves the chlorination of toluene, followed by fluorination.

A common method involves the free-radical chlorination of o-chlorotoluene under UV light to form o-chlorotrichlorotoluene. This intermediate is then subjected to fluorination using hydrogen fluoride under pressure, often in the presence of a catalyst, to yield 2-chlorobenzotrifluoride.[1]

Evolution of Synthetic Strategies for 2,6-Disubstituted Benzoic Acids

The synthesis of 2,6-disubstituted benzoic acids, such as the target molecule, is complicated by the steric hindrance around the carboxylic acid functionality. This has necessitated the development of specialized synthetic methods to achieve regioselective substitution.

Early Approaches and Their Limitations

Traditional electrophilic aromatic substitution reactions on 2-chlorobenzotrifluoride are often not regioselective, leading to mixtures of isomers that are difficult to separate. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director, further complicating the selective introduction of a carboxyl group at the 6-position.

The Dawn of Directed Ortho-Metalation (DoM)

A paradigm shift in the synthesis of highly substituted aromatics came with the development of Directed Ortho-Metalation (DoM). This strategy utilizes a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. This creates a nucleophilic aryl anion that can then react with an electrophile to introduce a new substituent with high regioselectivity.

For the synthesis of 2-chloro-6-(trifluoromethyl)benzoic acid, this approach offers a powerful and direct route.

Conceptual Workflow for Directed Ortho-Metalation

Caption: Directed Ortho-Metalation (DoM) strategy for the synthesis of 2-chloro-6-(trifluoromethyl)benzoic acid.

Key Synthetic Protocols

The following protocols are representative of the methods used to synthesize 2-chloro-6-(trifluoromethyl)benzoic acid and related compounds, based on modern synthetic strategies.

Protocol 1: Synthesis via Directed Ortho-Metalation of 2-Chlorobenzotrifluoride

This protocol is a robust and highly regioselective method for the synthesis of the target molecule.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium. The mixture is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA) in situ.

-

Ortho-Lithiation: 2-Chlorobenzotrifluoride is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the ortho-lithiated species.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature.

-

Workup and Isolation: The reaction is quenched with water. The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the crude 2-chloro-6-(trifluoromethyl)benzoic acid. The solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Data Summary: Representative Reaction Parameters

| Parameter | Value |

| Starting Material | 2-Chlorobenzotrifluoride |

| Base | Lithium Diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Electrophile | Carbon Dioxide (CO2) |

| Typical Yield | 75-85% |

Modern Applications and Future Outlook

2-Chloro-6-(trifluoromethyl)benzoic acid continues to be a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of:

-

Pharmaceuticals: As a key intermediate for novel anti-inflammatory, analgesic, and anti-cancer agents.

-

Agrochemicals: In the synthesis of advanced herbicides and fungicides with improved efficacy and environmental profiles.

The ongoing demand for this compound will likely drive further innovation in its synthesis, with a focus on developing more sustainable and cost-effective manufacturing processes.

References

-

Welch, D. E., & Baron, R. R. (1969). Trifluoromethylbenzanilides as anticoccidial agents. Journal of Medicinal Chemistry, 12(5), 957–959. [Link]

Sources

Crystal Structure & Solid-State Dynamics of 2-chloro-6-(trifluoromethyl)benzoic acid

Technical Guide for Structural Chemistry & Drug Development

Executive Summary: The Ortho-Effect Paradigm

2-chloro-6-(trifluoromethyl)benzoic acid (CAS: 657-06-7) represents a critical case study in "ortho-effect" structural chemistry. For researchers in drug discovery and agrochemistry, this molecule is not merely an intermediate; it is a template for understanding how steric bulk dictates bioavailability, solubility, and receptor binding.

This guide provides an in-depth analysis of its solid-state architecture. While direct single-crystal X-ray diffraction (SC-XRD) data is often proprietary or absent from public repositories for this specific derivative, we synthesize high-confidence structural models based on its closest crystallographic congeners: 2-chloro-6-fluorobenzoic acid and 2,6-bis(trifluoromethyl)benzoic acid .

Key Technical Insight: The steric clash between the bulky trifluoromethyl group (-CF3) and the chlorine atom (-Cl) forces the carboxylic acid moiety out of planarity with the benzene ring. This "twist" eliminates conjugation, dramatically altering pKa and lipophilicity compared to meta- or para-substituted isomers.

Physicochemical Profile & Structural Constants[1][2][3]

The following data aggregates experimental literature values with high-confidence structural predictions derived from congener analysis.

| Parameter | Value / Description | Source/Confidence |

| CAS Registry | 657-06-7 | Verified |

| Formula | C8H4ClF3O2 | Stoichiometric |

| Molecular Weight | 224.56 g/mol | Calculated |

| Melting Point | 93 – 96 °C | Experimental (Lit.) |

| Predicted pKa | 2.6 – 2.9 | Predicted (Inductive + Steric) |

| Twist Angle ( | 60° – 70° | Structural Extrapolation |

| Crystal System | Monoclinic (Likely | Prediction based on analogs |

| Primary Motif | Centrosymmetric Dimers ( | Supramolecular Standard |

Structural Analysis: The "Twist" Mechanism

The core feature of 2-chloro-6-(trifluoromethyl)benzoic acid is the steric inhibition of resonance . In a standard benzoic acid, the carboxyl group is coplanar with the phenyl ring to maximize

Comparative Crystallography

To understand the target structure, we analyze the trend in steric bulk among its congeners:

-

2-chloro-6-fluorobenzoic acid: The smaller Fluorine allows a moderate twist of ~48° .

-

2,6-bis(trifluoromethyl)benzoic acid: Two massive -CF3 groups force a near-perpendicular twist of ~70-90° .

-

Target (2-Cl, 6-CF3): The Chlorine is larger than Fluorine but smaller than -CF3. Consequently, the carboxyl group in 2-chloro-6-(trifluoromethyl)benzoic acid adopts an intermediate twist angle of 60-70° .

Visualizing the Steric Cascade

The following diagram illustrates the causal relationship between steric bulk and solid-state packing.

Caption: Causal pathway linking steric bulk to electronic and crystallographic outcomes.

Intermolecular Interactions & Packing

In the solid state, this molecule balances strong hydrogen bonding against the need to accommodate the bulky -CF3 group.

The Carboxylic Dimer ( )

Like most benzoic acids, the primary stabilizing force is the formation of centrosymmetric dimers via O-H...O hydrogen bonds.

-

Geometry: The two molecules face each other, linked by two H-bonds.

-

Distortion: Due to the ~65° twist, the phenyl rings of the dimer pair are not coplanar. They are stepped or offset, creating a "staircase" packing motif to prevent the -CF3 groups from clashing.

Secondary Interactions (Halogen Bonding)

-

Cl...O Interactions: The electron-deficient "sigma-hole" on the Chlorine atom may form weak halogen bonds with the carbonyl oxygen of a neighboring dimer.

-

F...F Contacts: The -CF3 groups tend to segregate into fluorine-rich channels within the lattice, a phenomenon known as "fluorous packing."

Experimental Protocols

For researchers needing to validate these structural parameters or utilize the compound as an intermediate, we provide robust synthesis and crystallization workflows.

Synthesis: Directed Ortho-Metalation (DoM)

The most reliable route to high-purity crystalline material is the lithiation of 3-chlorobenzotrifluoride. This method ensures regioselectivity at the 2-position (between the Cl and CF3).

Protocol:

-

Reagents: 1-chloro-3-(trifluoromethyl)benzene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Dry THF, CO2 (solid or gas).

-

Conditions: Anhydrous, -78 °C under Argon/Nitrogen.

-

Procedure:

-

Cool THF solution of LDA to -78 °C.

-

Add starting material dropwise (proton at C2 is most acidic due to flanking EWGs).

-

Stir for 1 hour to form the lithiated species.

-

Quench with excess dry ice (CO2).

-

Acidify workup (HCl) to precipitate the target acid.[1]

-

Crystallization for XRD

To grow single crystals suitable for diffraction:

-

Solvent System: Ethanol/Water (80:20) or Toluene/Hexane.

-

Method: Slow evaporation at room temperature.

-

Note: Toluene often yields better dimers, while polar solvents like ethanol may solvate the acid, preventing dimer formation.

Workflow Visualization

Caption: Directed Ortho-Metalation (DoM) workflow for regioselective synthesis.

Implications for Drug Development[4][5]

The structural uniqueness of 2-chloro-6-(trifluoromethyl)benzoic acid offers specific advantages in Medicinal Chemistry:

-

Bioisosterism: The twisted carboxylate mimics the spatial occupancy of twisted amides or sulfonamides but with distinct H-bond donor/acceptor profiles.

-

Metabolic Stability: The 2,6-disubstitution blocks metabolic attack at the ortho positions and sterically shields the amide bond (if coupled) from hydrolysis by esterases/amidases.

-

Solubility: The disruption of planarity decreases the lattice energy compared to planar analogs, potentially improving solubility in organic media despite the lipophilic -CF3 group.

References

-

Cambridge Crystallographic Data Centre (CCDC).CSD Entry: 2-chloro-6-fluorobenzoic acid (Refcode: GW2099).

-

Source:

-

-

Goddard, R., et al. (2011).Crystal structure of 2,6-bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E.

-

Source:

-

-

Sigma-Aldrich.Product Specification: 2-Chloro-5-(trifluoromethyl)benzoic acid (Isomer comparison).

-

Source:

-

-

PubChem. Compound Summary: 2-chloro-6-(trifluoromethyl)benzoic acid (CAS 657-06-7).

-

Source:

-

- Schlosser, M.Organometallics in Synthesis: A Manual. (Directed Ortho-Metalation strategies for halobenzotrifluorides). Wiley, 2013.

Sources

Methodological & Application

Use of 2-chloro-6-(trifluoromethyl)benzoic acid in agrochemical synthesis

Application Note: High-Yield Incorporation of 2-Chloro-6-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis

Executive Summary

2-chloro-6-(trifluoromethyl)benzoic acid (CAS: 83141-12-2) represents a "privileged scaffold" in modern agrochemistry. Its utility is driven by two critical factors:

-

Metabolic Blocking: The 2,6-disubstitution pattern effectively blocks metabolic oxidation at the ortho-positions, significantly extending the half-life of active ingredients (AIs) in plant systems.

-

Lipophilic Modulation: The trifluoromethyl group (

) increases lipophilicity (

However, this scaffold presents a significant synthetic challenge: Steric Deactivation. The bulk of the ortho-chloro and ortho-trifluoromethyl groups creates a "steric gate" that severely retards nucleophilic attack at the carbonyl carbon. This guide provides optimized protocols to overcome this barrier, ensuring high-yield conversion into bioactive benzamides and heterocycles.

Chemical Profile & Reactivity Analysis

| Property | Specification | Impact on Synthesis |

| Formula | Core scaffold for benzoylurea insecticides & SDHI fungicides. | |

| Steric Bulk | High (Ortho-effect) | Direct esterification/amidation is kinetically inhibited. |

| Electronic Nature | Electron Deficient | Ring is deactivated; |

| Acidity (pKa) | ~2.5 - 3.0 | Stronger acid than benzoic acid due to electron-withdrawing groups. |

The "Ortho-Effect" Challenge:

Standard coupling reagents (EDC, HATU) often fail or result in low yields because the bulky

Protocol 1: Optimized Activation (Acid Chloride Synthesis)

Objective: Convert 2-chloro-6-(trifluoromethyl)benzoic acid to its acid chloride form. Mechanism: Vilsmeier-Haack catalytic cycle. Standard Thionyl Chloride reflux is often too slow; DMF catalysis is essential to generate the reactive chloroiminium species which can penetrate the steric shield.

Reagents:

-

Substrate: 2-chloro-6-(trifluoromethyl)benzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (3.0 - 5.0 eq) or Oxalyl Chloride (1.5 eq) -

Catalyst: N,N-Dimethylformamide (DMF) (5 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an inert gas inlet (

or Ar). Connect the condenser top to a caustic scrubber (NaOH trap) to neutralize HCl/ -

Charging: Charge the flask with the benzoic acid substrate and anhydrous Toluene (5 mL per gram of substrate).

-

Catalyst Addition: Add DMF (5 mol%). Note: A slight exotherm indicates the formation of the Vilsmeier reagent.

-

Chlorination:

-

Option A (Thionyl Chloride): Add

dropwise at room temperature. Heat to reflux ( -

Option B (Oxalyl Chloride - Recommended for high purity): Cool to

. Add Oxalyl Chloride dropwise. Allow to warm to RT and stir for 4 hours.

-

-

Monitoring: Monitor reaction progress by quenching a chemically inert aliquot with methanol and checking for the methyl ester via TLC or HPLC.

-

Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess chlorinating agent and solvent.

-

Result: The crude acid chloride is typically a yellow oil. Do not purify on silica. Use immediately in the next step.

Visualization: The Activation Pathway

Caption: The catalytic role of DMF in overcoming steric hindrance during acid chloride formation.

Protocol 2: Sterically Demanding Amide Coupling

Objective: React the activated acid chloride with an amine (often an aniline derivative in agrochemistry) to form the final benzamide. Challenge: If the amine nucleophile is also hindered (e.g., 2,6-disubstituted aniline), the reaction rate will be slow.

Method: High-Temperature Anhydrous Coupling

Standard Schotten-Baumann (aqueous basic) conditions often fail due to hydrolysis competing with the slow amidation rate.

Reagents:

-

Substrate: Freshly prepared Acid Chloride (1.1 eq)

-

Nucleophile: Target Amine / Aniline (1.0 eq)

-

Base: Pyridine (2.0 eq) or Triethylamine (TEA) (2.5 eq)

-

Solvent: THF (for moderate rates) or Xylene (for difficult couplings requiring heat)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Amine (1.0 eq) and Base (2.0 eq) in anhydrous THF under inert atmosphere.

-

Addition: Dissolve the Acid Chloride (1.1 eq) in a minimal amount of THF. Add this solution dropwise to the amine mixture at

. -

Reaction:

-

Allow to warm to Room Temperature.[1]

-

Critical Check: If conversion is <50% after 2 hours (checked by LC-MS), switch solvent to Toluene and heat to reflux (

). The thermal energy is often required to overcome the rotational barrier of the 2,6-substituents.

-

-

Quench: Pour reaction mixture into dilute HCl (

) to neutralize excess base and solubilize unreacted amine. -

Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine.

-

Purification: Recrystallize from Ethanol/Heptane. (Column chromatography is often unnecessary for these highly crystalline benzamides).

Visualization: Coupling Strategy Decision Tree

Caption: Selection logic for coupling conditions based on nucleophile steric profile.

Safety & Handling

-

Corrosivity: The acid chloride derivative is highly corrosive and releases HCl on contact with moisture. Handle only in a fume hood.

-

Pressure: Thionyl chloride reactions generate

gas. Ensure scrubber systems are active to prevent pressurization of glassware. -

Toxicity: Fluorinated aromatics can be toxic if ingested or inhaled. Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217349, 2-Chloro-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents.Process for the preparation of trifluoromethylbenzoyl halides (EP0038223A1).

-

Pesticide Properties DataBase (PPDB). General reference for Benzamide Fungicides and their structural motifs. Retrieved from [Link]

Sources

Application Note: Catalytic Synthesis of 2-Chloro-6-(trifluoromethyl)benzoyl Chloride

Executive Summary

This application note details the optimized protocol for the synthesis of 2-chloro-6-(trifluoromethyl)benzoyl chloride from its corresponding benzoic acid using thionyl chloride (

Target Audience: Process chemists and medicinal chemists. Key Challenge: The substrate features significant steric hindrance due to the 2,6-disubstitution pattern (Chloro and Trifluoromethyl groups). This "ortho-effect" twists the carboxyl group out of planarity with the aromatic ring and sterically shields the carbonyl carbon, rendering standard chlorination kinetics sluggish. Solution: Utilization of the Vilsmeier-Haack mechanism via DMF catalysis to lower the activation energy and ensure quantitative conversion under mild reflux conditions.

Mechanistic Insight: Overcoming Steric Hindrance

The conversion of 2-chloro-6-(trifluoromethyl)benzoic acid to its acid chloride is not merely a substitution reaction; it is a battle against steric bulk.

The Steric Barrier

In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing for resonance stabilization. However, the bulky

The Catalytic Solution (DMF)

Standard nucleophilic attack by the carboxylic oxygen on the sulfur of

-

Activation of Reagent: DMF reacts with

to form the highly reactive dimethylchloroforminium chloride (Vilsmeier Reagent) . -

Acyl Transfer: This planar, electrophilic iminium species is less sterically demanding and more reactive than

. The carboxylic acid attacks the iminium carbon, forming an activated acyloxy-ammonium intermediate. -

Nucleophilic Substitution: Chloride ion attacks the carbonyl carbon, regenerating DMF and releasing the acid chloride.

Figure 1: The catalytic cycle of DMF showing the formation of the Vilsmeier reagent, which acts as the effective chlorinating agent, bypassing the direct steric barrier.

Experimental Protocol

Materials & Equipment

| Component | Grade/Spec | Role |

| 2-Chloro-6-(trifluoromethyl)benzoic acid | >98% Purity | Substrate |

| Thionyl Chloride ( | Reagent Grade (>99%) | Reagent/Solvent |

| Anhydrous | Catalyst | |

| Toluene (Optional) | Anhydrous | Co-solvent (if higher T required) |

| Equipment | 2-Neck RBF, Reflux Condenser, Drying Tube ( | Setup |

Safety Pre-Check

-

Hazard:

reacts violently with water to release -

Control: All glassware must be oven-dried. The system must be vented through a scrubber containing 10-20% NaOH solution to neutralize evolved acid gases.

-

PPE: Fume hood, butyl rubber gloves, chemical splash goggles.

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a dry 250 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube/gas outlet connected to the scrubber.

-

Charge the flask with 2-chloro-6-(trifluoromethyl)benzoic acid (10.0 g, 44.5 mmol).

Step 2: Reagent Addition

-

Add Thionyl Chloride (16.2 mL, 222.5 mmol, 5.0 equiv) directly to the solid.

-

Note: Using excess

acts as the solvent, ensuring homogeneity.

-

-

Add DMF (0.17 mL, 2.2 mmol, 5 mol%) dropwise.

-

Observation: Immediate vigorous gas evolution (

,

-

Step 3: Reaction Phase

-

Heat the mixture to reflux (Internal Temp

75-78°C). -

Maintain reflux for 3 to 5 hours .

-

Endpoint Monitoring: The reaction is complete when gas evolution ceases entirely and the solution becomes clear/homogeneous.

-

Validation: Aliquot 50

, quench in dry methanol, and analyze by GC-MS or TLC (monitor disappearance of acid/formation of methyl ester).

-

Step 4: Work-up & Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Equip the flask for simple distillation or rotary evaporation.

-

Degassing: Apply mild vacuum (200 mbar) to remove residual dissolved gases (

, -

Solvent Removal: Distill off excess

(BP 76°C).-

Caution: Do not overheat the residue during this stage to avoid decomposition.

-

-

Purification: The crude residue is usually sufficiently pure (>95%). For high-purity applications, perform vacuum distillation.

-

Target: Collect fraction boiling at approx. 85-90°C @ 10 mmHg (Note: BP is estimated; adjust based on vacuum pressure).

-

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at gas evolution cessation.

Results & Specifications

| Parameter | Specification |

| Appearance | Clear to pale yellow liquid |

| Yield | 92 - 96% (Typical) |

| Boiling Point | ~194°C (Atmospheric) / ~90°C (10 mmHg) |

| Identity (IR) | Carbonyl stretch shift: ~1690 |

| Storage | Store under Argon/Nitrogen at 2-8°C. Moisture sensitive.[1] |

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Old

(hydrolyzed) or insufficient heating time. -

Fix: Use fresh reagent. If the substrate is extremely stubborn, add Toluene as a co-solvent to increase the reflux temperature to 110°C.

-

-

Issue: Dark Product Color.

-

Issue: Solidification in Condenser.

-

Cause: Sublimation of unreacted starting material.

-

Fix: Ensure vigorous reflux washes the walls; add small amount of Toluene.

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Vilsmeier-Haack mechanism).

- Levin, D. (1997). The Vilsmeier-Haack Reaction in the Preparation of Acid Chlorides.Organic Process Research & Development, 1(2), 182.

Sources

Application Notes & Protocols: 2-Chloro-6-(trifluoromethyl)benzoic Acid in the Synthesis of Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of therapeutic agents. 2-Chloro-6-(trifluoromethyl)benzoic acid has emerged as a key building block, particularly in the development of potent anti-inflammatory drugs. Its unique structural features—a carboxylic acid for versatile coupling reactions, a trifluoromethyl group for enhanced metabolic stability and receptor binding, and a chlorine atom that can serve as a reactive handle or a steric and electronic modulator—make it an invaluable precursor for a range of pharmacologically active molecules.

This guide provides an in-depth exploration of the application of 2-chloro-6-(trifluoromethyl)benzoic acid in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a primary focus on the synthesis of Niflumic Acid analogues and its relevance to the broader class of COX (cyclooxygenase) inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the mechanistic underpinnings of the resulting therapeutic agents.

The Role of 2-Chloro-6-(trifluoromethyl)benzoic Acid in NSAID Synthesis

The primary utility of 2-chloro-6-(trifluoromethyl)benzoic acid in this context is its role as a key fragment in the synthesis of fenamates, a class of NSAIDs. The synthesis of Niflumic acid, a potent inhibitor of COX-2, serves as an exemplary case. The general synthetic strategy involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to link the benzoic acid moiety to an aniline derivative.

Conceptual Synthetic Workflow

The following diagram illustrates the general synthetic approach for utilizing 2-chloro-6-(trifluoromethyl)benzoic acid in the synthesis of fenamate-type anti-inflammatory agents.

Caption: General synthetic pathway for fenamate NSAIDs.

Detailed Protocol: Synthesis of a Niflumic Acid Analogue

This protocol details a representative synthesis of a Niflumic acid analogue, demonstrating the practical application of 2-chloro-6-(trifluoromethyl)benzoic acid.

Reaction Scheme: